
Bis-azo PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-azo PC is a synthetic compound that has been widely used in scientific research for its unique properties. It is a bis-azo compound that has been found to have several applications in the field of biochemistry and physiology.
Mecanismo De Acción
Bis-azo PC is a fluorescent probe that binds to proteins and membranes. It has a unique property of changing its fluorescence properties upon binding to its target. This property has been used to study the binding of ligands to receptors and the conformational changes that occur upon binding.
Biochemical and Physiological Effects:
Bis-azo PC has been found to have several biochemical and physiological effects. It has been found to be non-toxic and has been used in cell culture studies. It has been found to be useful in the study of membrane proteins and has been used to study the structure and function of ion channels. Bis-azo PC has also been found to be useful in the study of enzyme kinetics and protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis-azo PC has several advantages for lab experiments. It is a fluorescent probe that can be used to study the binding of ligands to receptors and the conformational changes that occur upon binding. It is non-toxic and has been used in cell culture studies. Bis-azo PC has been found to be useful in the study of membrane proteins and has been used to study the structure and function of ion channels.
However, there are also some limitations to the use of bis-azo PC in lab experiments. It is a synthetic compound and may not accurately reflect the behavior of natural compounds. The synthesis of bis-azo PC can be time-consuming and requires specialized equipment.
Direcciones Futuras
There are several future directions for research on bis-azo PC. One direction is the study of its use as a fluorescent probe for the detection of ligands in biological samples. Another direction is the study of its use in the study of protein-protein interactions and enzyme kinetics. Additionally, the use of bis-azo PC in the study of membrane proteins and ion channels could lead to new insights into the structure and function of these important biological molecules.
Métodos De Síntesis
Bis-azo PC is synthesized by the reaction of 4,4'-diaminodiphenylmethane with diazotized 4-nitroaniline. The reaction results in the formation of a bis-azo compound that is yellow in color. The compound is purified by recrystallization and is obtained in the form of a yellow crystalline powder.
Aplicaciones Científicas De Investigación
Bis-azo PC has been widely used in scientific research for its unique properties. It has been found to be useful in the study of protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. It has also been used as a fluorescent probe to study the binding of ligands to receptors. Bis-azo PC has been found to be useful in the study of membrane proteins and has been used to study the structure and function of ion channels.
Propiedades
Número CAS |
112791-47-6 |
|---|---|
Fórmula molecular |
C48H64N5O8P |
Peso molecular |
870 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H64N5O8P/c1-6-8-12-38-18-26-42(27-19-38)49-51-44-30-22-40(23-31-44)14-10-16-47(54)58-36-46(37-60-62(56,57)59-35-34-53(3,4)5)61-48(55)17-11-15-41-24-32-45(33-25-41)52-50-43-28-20-39(21-29-43)13-9-7-2/h18-33,46H,6-17,34-37H2,1-5H3/t46-/m1/s1 |
Clave InChI |
VRTVNALDWYKIDV-YACUFSJGSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC |
SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC |
Sinónimos |
1,2-bis(4-(n-butyl)phenylazo-4'-phenylbutyroyl)phosphatidylcholine Bis-Azo PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




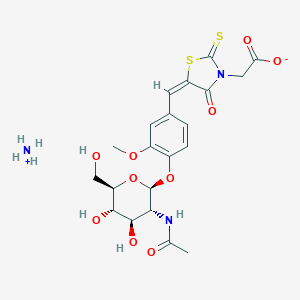

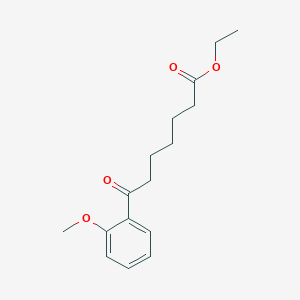
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)

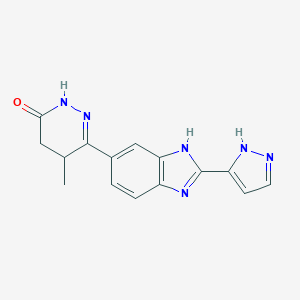


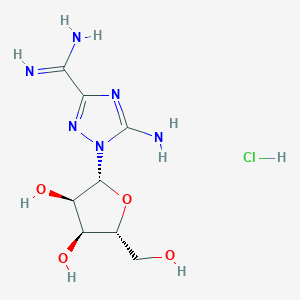


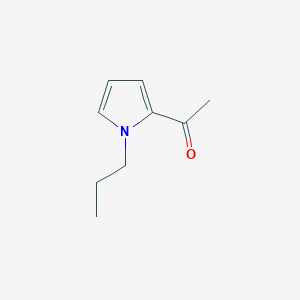
![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)